molecular formula C10H15NO2S B1334998 4-(Butylsulfonyl)aniline CAS No. 51770-72-0

4-(Butylsulfonyl)aniline

Cat. No.: B1334998
CAS No.: 51770-72-0
M. Wt: 213.3 g/mol
InChI Key: HBNSCBAEYVWNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butylsulfonyl)aniline is an organic compound with the molecular formula C10H15NO2S. It is characterized by the presence of a butylsulfonyl group attached to the para position of an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Butylsulfonyl)aniline can be synthesized through several methods. One common approach involves the sulfonylation of aniline derivatives. The reaction typically involves the use of butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Butylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Butylsulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Butylsulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)aniline
  • 4-(Ethylsulfonyl)aniline
  • 4-(Propylsulfonyl)aniline

Comparison: 4-(Butylsulfonyl)aniline is unique due to the length of its butyl chain, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its methyl, ethyl, and propyl counterparts, the butyl derivative may exhibit different physical and chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous .

Properties

IUPAC Name

4-butylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNSCBAEYVWNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388604
Record name 4-(Butylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51770-72-0
Record name 4-(Butylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51770-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Butylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Butylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Butylsulfonyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(Butylsulfonyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(Butylsulfonyl)aniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Butylsulfonyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(Butylsulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.